molecular formula C24H41N3O2 B3818401 2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane

2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B3818401
M. Wt: 403.6 g/mol
InChI Key: UJQCWYGHRSOCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The acetyl group attached to the piperidine ring could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature . The acetyl group attached to the piperidine ring could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the acetyl group could participate in nucleophilic acyl substitution reactions . The piperidine ring could also undergo various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. The synthesis methods could also be optimized to improve yield and purity .

properties

IUPAC Name

1-[4-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O2/c1-20(28)26-15-9-22(10-16-26)23(29)27-17-12-24(19-27)11-5-13-25(18-24)14-8-21-6-3-2-4-7-21/h21-22H,2-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCWYGHRSOCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CCCN(C3)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane
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2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane

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